Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

Catalog No.
S1783405
CAS No.
169051-60-9
M.F
C35H68NaO8P
M. Wt
670.9
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

CAS Number

169051-60-9

Product Name

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate

Molecular Formula

C35H68NaO8P

Molecular Weight

670.9

InChI

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1

InChI Key

BMBWFDPPCSTUSZ-MGDILKBHSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Synonyms

Hexadecanoic Acid 1,1’-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] Ester Sodium Salt; Hexadecanoic Acid (R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester, Monosodium Salt; Monosodium 1,2-dipalmitoyl-sn-glycero-3-phosphate

SPPP is a synthetic phospholipid, a type of molecule with a polar head group (phosphate) and two nonpolar fatty acid tails (palmitoyl groups) []. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining membrane structure and function []. The (R) configuration indicates a specific spatial arrangement of the molecule's atoms. While the natural origin of SPPP is not well documented, it is likely mimicked from naturally occurring phospholipids in cell membranes. SPPP holds significance in scientific research due to its ability to interact with and modulate various cellular processes [].


Molecular Structure Analysis

The key feature of SPPP's structure is the combination of a hydrophilic (water-loving) phosphate head group and two hydrophobic (water-hating) palmitoyl tails (16-carbon saturated fatty acids) linked to a central propyl group []. This amphiphilic nature allows SPPP to self-assemble in aqueous solutions, forming structures like micelles or liposomes, which are used for drug delivery or membrane mimicking in research [].


Chemical Reactions Analysis

Decomposition of SPPP likely occurs through hydrolysis, where the ester bonds between the phosphate group and the palmitoyl chains are broken by water molecules. This would yield a phosphate ion, glycerol, and two palmitic acid molecules.


Physical And Chemical Properties Analysis

  • State: Likely a solid at room temperature due to the long fatty acid tails [].
  • Solubility: Poor solubility in water due to the hydrophobic tails, but potentially soluble in organic solvents [].
  • Melting point: Expected to be high due to the long fatty acid chains, possibly above 100°C [].

The mechanism of action of SPPP depends on the specific context of its use. Here are some potential mechanisms:

  • Membrane interaction: SPPP can integrate into cell membranes, potentially affecting membrane fluidity and function [].
  • Enzyme modulation: SPPP may interact with enzymes located in the cell membrane, altering their activity [].
  • Signaling pathways: SPPP might influence cellular signaling pathways by interacting with specific proteins or lipids [].

Cell Signaling:

Na-PPP is structurally similar to phosphatidic acid (PA), a crucial signaling molecule in cells. Researchers are investigating how Na-PPP interacts with cellular pathways involving PA, potentially affecting processes like cell growth, migration, and survival. [Source: Biochemical Journal, "Extracellular phosphatidic acid stimulates proliferation of human bone marrow endothelial cells through a pertussis toxin-sensitive G protein-coupled pathway and activation of mitogen-activated protein kinase kinase 1/2", 1999]

Membrane Interactions:

Na-PPP has properties that allow it to interact with cell membranes. Scientists are studying its potential effects on membrane structure and function, including its role in processes like membrane fusion and vesicle trafficking. [Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, "Diacylglycerol pyrophosphate, an endogenous activator of protein kinase C", 1985]

Appearance

Assay:≥98%A crystalline solid

Wikipedia

Monosodium 1,2-dipalmitoyl-sn-glycero-3-phosphate

Dates

Modify: 2023-08-15

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